

Application Note: Determination of Ornidazole Diol in Infusion Solutions by Stability-Indicating HPLC

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Compound of Interest

Compound Name: Ornidazole diol

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Abstract

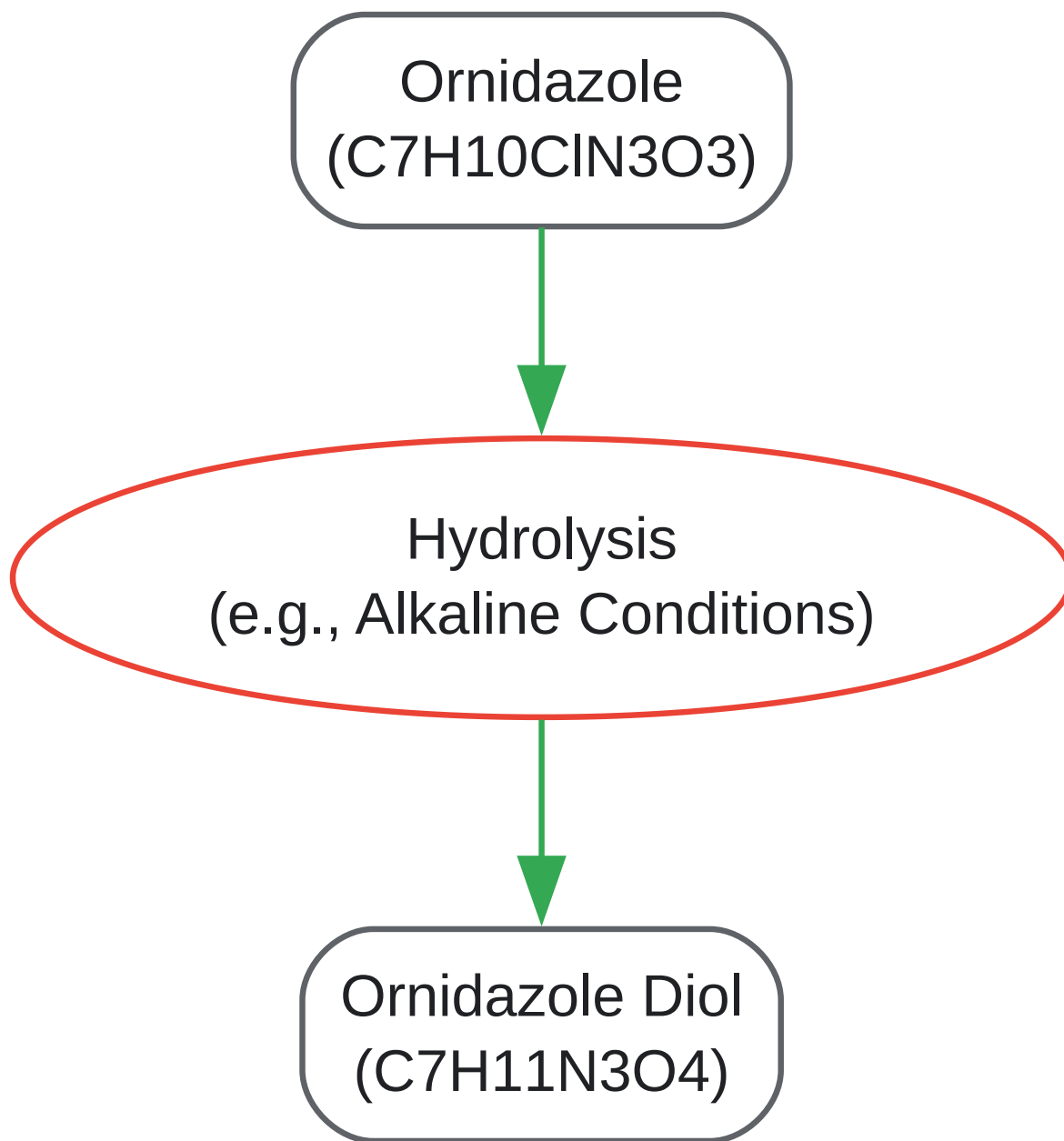
This application note details a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of **Ornidazole diol**, a primary degradation product of Ornidazole, in infusion solutions. Ornidazole, a 5-nitroimidazole derivative, is susceptible to hydrolysis, particularly in alkaline conditions, leading to the formation of **Ornidazole diol**.^{[1][2][3]} This method is crucial for the quality control and stability testing of Ornidazole formulations. The described protocol is validated for its specificity, linearity, accuracy, and precision, ensuring reliable quantification of **Ornidazole diol**.

Introduction

Ornidazole is an antimicrobial agent widely used in the treatment of anaerobic bacterial and protozoal infections.^{[1][4]} The stability of the drug product is a critical quality attribute, and degradation can lead to loss of potency and the formation of potentially harmful impurities. **Ornidazole diol** is a known impurity and a product of the hydrolytic degradation of Ornidazole.^{[1][5]} Therefore, a validated, stability-indicating analytical method is essential to monitor the levels of **Ornidazole diol** in pharmaceutical dosage forms, such as infusion solutions, throughout their shelf life. This document provides a detailed protocol for an RP-HPLC method capable of separating Ornidazole from its diol degradant and other potential impurities.

Logical Relationship: Formation of Ornidazole Diol

Ornidazole undergoes hydrolysis, particularly in basic environments, where the epoxide intermediate is attacked by a water molecule, leading to the formation of **Ornidazole diol**.^[1]



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Caption: Formation of **Ornidazole Diol** from Ornidazole via hydrolysis.

Experimental Protocol

This section details the materials, equipment, and procedures for the analysis of **Ornidazole diol** in infusion solutions.

Materials and Reagents

- Ornidazole Reference Standard
- **Ornidazole Diol** Reference Standard
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Potassium Dihydrogen Phosphate (Analytical Grade)
- Orthophosphoric Acid (Analytical Grade)
- Water (HPLC Grade)
- Ornidazole Infusion Solution (Sample)

Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
- C18 analytical column (e.g., Symmetry shield RP18, 250 x 4.6 mm, 5 µm).[\[6\]](#)[\[7\]](#)
- Analytical balance
- pH meter
- Sonicator
- Volumetric flasks and pipettes

- Syringe filters (0.45 µm)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation and quantification of Ornidazole and **Ornidazole diol**.

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Phosphate Buffer : Methanol (70:30, v/v)
Preparation of Phosphate Buffer: Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in HPLC grade water to a desired concentration and adjust the pH with orthophosphoric acid.	
Flow Rate	1.0 mL/min
Detection Wavelength	318 nm
Injection Volume	20 µL
Column Temperature	25°C

Note: An alternative mobile phase of Water:Acetonitrile (86:14, v/v) with detection at 310 nm has also been shown to be effective.[\[8\]](#)

Preparation of Solutions

- Standard Stock Solution of Ornidazole: Accurately weigh and dissolve an appropriate amount of Ornidazole reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
- Standard Stock Solution of **Ornidazole Diol**: Accurately weigh and dissolve an appropriate amount of **Ornidazole diol** reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

- **Working Standard Solution:** Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve the desired concentrations for calibration.
- **Sample Preparation:** Dilute the Ornidazole infusion solution with the mobile phase to obtain a theoretical Ornidazole concentration within the calibration range. Filter the diluted sample through a 0.45 μm syringe filter before injection.

Forced Degradation Study Protocol

To demonstrate the stability-indicating nature of the method, a forced degradation study can be performed on the Ornidazole standard.

- **Alkaline Hydrolysis:** A common method to generate **Ornidazole diol** is through alkaline hydrolysis.[9][10] Reflux a solution of Ornidazole in 0.5 N NaOH for approximately 15 minutes.[9] Neutralize the solution with an appropriate acid and dilute with the mobile phase before injection. This will show significant degradation of Ornidazole and the appearance of the **Ornidazole diol** peak.

Method Validation Data

The analytical method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The following tables summarize the validation data.

Table 1: System Suitability

Parameter	Acceptance Criteria	Typical Result
Tailing Factor (Asymmetry)	≤ 2.0	1.1
Theoretical Plates	≥ 2000	> 3000
Relative Standard Deviation (RSD) of replicate injections	$\leq 2.0\%$	< 1.5%

Table 2: Linearity

Analyte	Range (µg/mL)	Correlation Coefficient (r^2)
Ornidazole	2 - 20	≥ 0.999
Ornidazole Diol	(To be established with reference standard)	≥ 0.999

A linear response for Ornidazole has been demonstrated in the range of 5-500 µg/mL in some studies.[8]

Table 3: Accuracy (Recovery)

Analyte	Spiked Level	Recovery (%)
Ornidazole	80%, 100%, 120%	98.0 - 102.0%
Ornidazole Diol	(To be established with reference standard)	98.0 - 102.0%

Recovery for Ornidazole has been reported to be in the range of 100-103% from a mixture of its degradation products.[8]

Table 4: Precision (RSD%)

Analyte	Intraday Precision (RSD%)	Interday Precision (RSD%)
Ornidazole	$\leq 2.0\%$	$\leq 2.0\%$
Ornidazole Diol	(To be established with reference standard)	(To be established with reference standard)

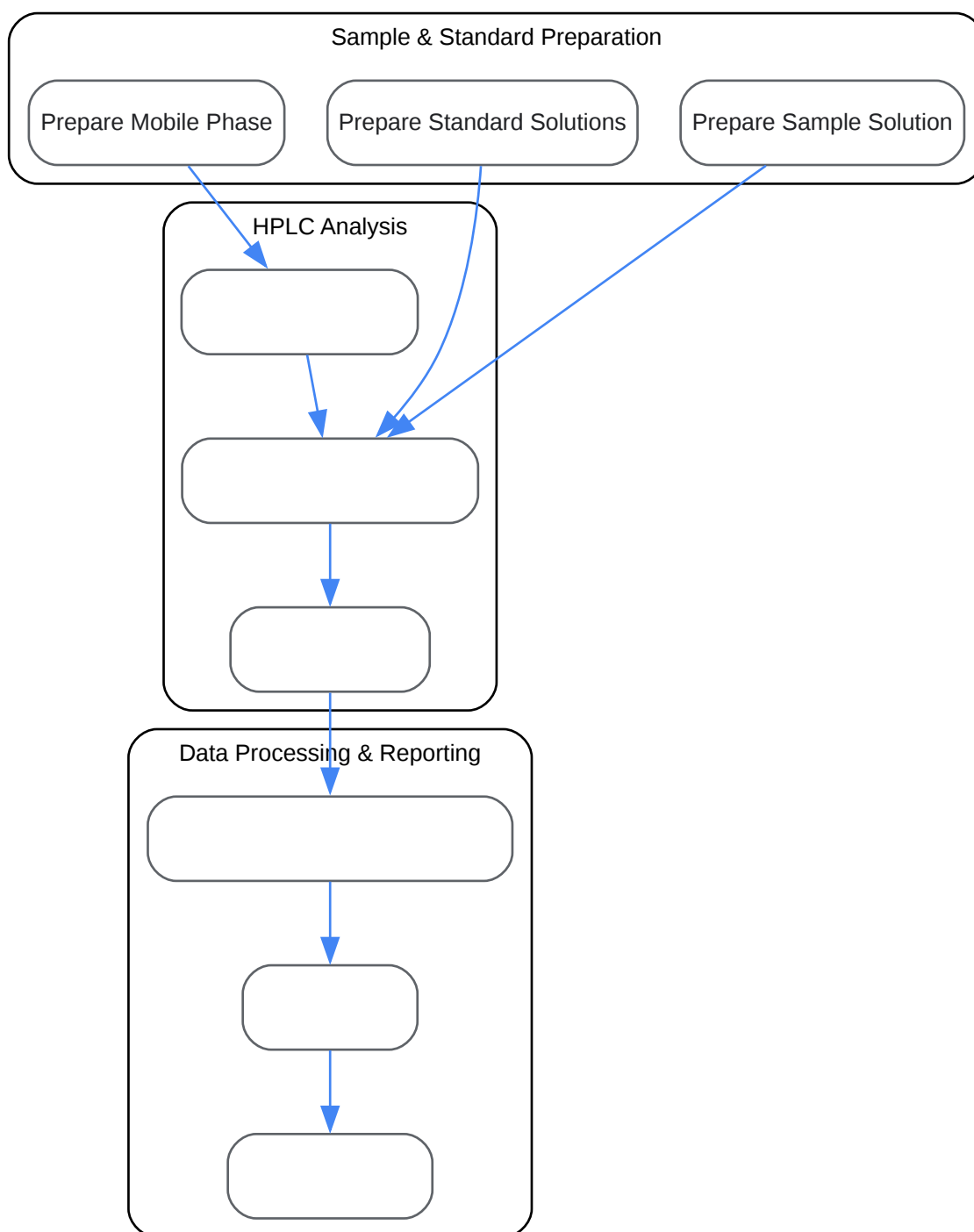
Intra- and inter-day precision for Ornidazole have been reported with RSD values of <1% and <2.6%, respectively.[8]

Table 5: Limits of Detection (LOD) and Quantitation (LOQ)

Analyte	LOD (µg/mL)	LOQ (µg/mL)
Ornidazole	(To be established)	(To be established)
Ornidazole Diol	(To be established with reference standard)	(To be established with reference standard)

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of **Ornidazole diol** in infusion solutions.



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Caption: Workflow for the HPLC analysis of **Ornidazole diol**.

Conclusion

The stability-indicating RP-HPLC method described in this application note is suitable for the routine quality control analysis of **Ornidazole diol** in infusion solutions. The method is specific, linear, accurate, and precise, allowing for the reliable monitoring of this critical degradation product. Adherence to this protocol will aid in ensuring the safety and efficacy of Ornidazole pharmaceutical products.

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